Cas no 36871-49-5 (4H-1,3-Oxazine,2-(5-chloropentyl)-5,6-dihydro-4,4,6-trimethyl-)

4H-1,3-Oxazine,2-(5-chloropentyl)-5,6-dihydro-4,4,6-trimethyl- structure
36871-49-5 structure
Product Name:4H-1,3-Oxazine,2-(5-chloropentyl)-5,6-dihydro-4,4,6-trimethyl-
CAS No:36871-49-5
MF:C12H22ClNO
MW:231.762182712555
CID:323483
PubChem ID:293689
Update Time:2025-04-19

4H-1,3-Oxazine,2-(5-chloropentyl)-5,6-dihydro-4,4,6-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 4H-1,3-Oxazine,2-(5-chloropentyl)-5,6-dihydro-4,4,6-trimethyl-
    • 2-(5-chloropentyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine
    • 2-(5-chloro-pentyl)-4,4,6-trimethyl-5,6-dihydro-4H-[1,3]oxazine
    • 2-(5-chloropentyl)-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine
    • AC1L6KQO
    • AC1Q3UM1
    • AG-J-31895
    • AR-1C8166
    • CTK4H7298
    • NSC160559
    • 36871-49-5
    • NSC-160559
    • DTXSID40303724
    • Inchi: 1S/C12H22ClNO/c1-10-9-12(2,3)14-11(15-10)7-5-4-6-8-13/h10H,4-9H2,1-3H3
    • InChI Key: GSDPYAMUHIXDIT-UHFFFAOYSA-N
    • SMILES: ClCCCCCC1=NC(C)(C)CC(C)O1

Computed Properties

  • Exact Mass: 231.13900
  • Monoisotopic Mass: 231.139
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 21.6Ų

Experimental Properties

  • Density: 1.05
  • Boiling Point: 291.2°Cat760mmHg
  • Flash Point: 129.9°C
  • Refractive Index: 1.495
  • PSA: 21.59000
  • LogP: 3.20710
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